WS1 protein - 144591-29-7

WS1 protein

Catalog Number: EVT-1519688
CAS Number: 144591-29-7
Molecular Formula: C10H20O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The WS1 protein originates from the WS1 cell line, which was established from human foreskin fibroblasts. This cell line has been utilized extensively in research for its ability to replicate and express various proteins under controlled laboratory conditions. Researchers often employ this model to investigate the dynamics of protein synthesis and cellular responses to external factors such as drugs or environmental changes.

Classification

WS1 protein can be classified under structural proteins due to its role in maintaining cellular architecture and facilitating intracellular signaling pathways. It is also involved in several biological functions, including cell migration, proliferation, and response to stress.

Synthesis Analysis

Methods

The synthesis of WS1 protein can be achieved through several methodologies:

  • Cell-Free Protein Synthesis: This method involves using a reconstituted system that mimics the natural environment of cells to produce proteins without the need for living cells. Techniques like the PURE (Protein synthesis Using Recombinant Elements) system allow for precise control over the synthesis conditions, enabling researchers to produce high yields of WS1 protein with specific isotopic labeling for further analysis .
  • In Vivo Expression: In a more traditional approach, WS1 protein can be synthesized within living cells by transfecting these cells with plasmids that encode the WS1 gene. This can be monitored using techniques such as fluorescence microscopy or Western blotting to confirm successful expression .

Technical Details

The use of metabolic labeling techniques, such as pulsed stable isotope labeling by amino acids in cell culture (pSILAC), allows researchers to track newly synthesized WS1 protein in real-time. This method enables quantitative comparisons between different experimental conditions by distinguishing newly synthesized proteins from pre-existing ones .

Molecular Structure Analysis

Structure

The molecular structure of WS1 protein is characterized by its polypeptide chain configuration, which typically includes several alpha-helices and beta-sheets that contribute to its stability and functionality. The specific three-dimensional conformation is crucial for its interaction with other biomolecules.

Data

Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the folding patterns and functional sites of WS1 protein, which are essential for understanding its role in cellular processes .

Chemical Reactions Analysis

Reactions

WS1 protein participates in various biochemical reactions that are integral to cellular metabolism and signaling pathways. Key reactions include:

  • Protein-Protein Interactions: WS1 can form complexes with other proteins, facilitating signal transduction pathways.
  • Post-Translational Modifications: These modifications, such as phosphorylation or ubiquitination, can alter the activity and stability of WS1 protein, impacting its function within the cell.

Technical Details

Advanced techniques like mass spectrometry are employed to analyze these reactions quantitatively, allowing researchers to identify specific modifications and interactions involving WS1 protein .

Mechanism of Action

Process

The mechanism of action for WS1 protein involves its role in mediating cellular responses to external stimuli. It acts primarily through:

  • Signal Transduction: Upon activation by ligands or stress signals, WS1 protein undergoes conformational changes that allow it to interact with downstream signaling molecules.
  • Regulation of Gene Expression: By interacting with transcription factors, WS1 can influence gene expression patterns associated with cell growth and differentiation.

Data

Experimental data indicate that alterations in WS1 expression levels can significantly impact cellular behavior, such as migration and apoptosis, highlighting its critical role in maintaining homeostasis within tissues .

Physical and Chemical Properties Analysis

Physical Properties

WS1 protein exhibits typical physical properties associated with globular proteins, including solubility in aqueous solutions and stability under physiological conditions. Its molecular weight varies depending on post-translational modifications but generally falls within a range typical for structural proteins.

Chemical Properties

Chemically, WS1 protein is composed of amino acids linked by peptide bonds, which confer stability through hydrophobic interactions and hydrogen bonding within its structure. Its reactivity can be influenced by environmental factors such as pH and temperature.

Relevant analyses often include:

  • Spectroscopic Methods: These are used to determine secondary structure content.
  • Thermal Stability Assays: To assess how temperature variations affect the integrity of WS1 protein.
Applications

Scientific Uses

WS1 protein has numerous applications in scientific research:

  • Cell Biology Studies: It serves as a model for understanding fibroblast behavior and extracellular matrix interactions.
  • Disease Research: Alterations in WS1 expression have been linked to various diseases, making it a target for therapeutic interventions.
  • Biotechnology: The methodologies developed for synthesizing and analyzing WS1 protein are applicable in producing other recombinant proteins for research or therapeutic use.
Introduction to WS1 Protein

Historical Discovery and Nomenclature of WFS1 Gene

The identification of the WFS1 gene and its protein product wolframin emerged from clinical investigations of Wolfram syndrome (WS1), first described in 1938 by Wolfram and Wagener. They documented four siblings from a consanguineous family presenting with diabetes mellitus (DM) and optic atrophy (OA). This syndrome was later designated "DIDMOAD" based on its core manifestations: Diabetes Insipidus (DI), DM, OA, and Deafness (D) [1] [6].

Molecular characterization began in 1998, when positional cloning linked WS1 to chromosome 4p16.1. Independent studies by Inoue et al. and Strom et al. identified the causative gene, WFS1, which encodes a 890-amino acid protein named "wolframin" (UniProt ID: O76024). The gene spans 33.4 kb with eight exons, where exons 2–7 encode small functional domains, and exon 8 (2.6 kb) encodes the critical transmembrane and C-terminal regions. Over 200 pathogenic WFS1 mutations have since been cataloged in ClinVar, with ~90% being inactivating variants (nonsense/frameshift) transmitted recessively [1] [4] [6].

Key Milestones in WFS1 Research:

Table 1: Historical Landmarks in WS1 Protein Research

YearDiscoverySignificance
1938Initial clinical description by Wolfram and WagenerDefined DIDMOAD as a distinct syndrome
1998WFS1 mapped to 4p16.1; protein product "wolframin" identifiedEstablished genetic basis of WS1; enabled molecular diagnostics [1]
2001First genotype-phenotype correlations reportedLinked mutation position/type to clinical severity [1] [6]
2021Novel intronic/exonic mutations (e.g., c.316-1G>A, c.757A>T) characterizedRevealed role in inflammation beyond ER stress [4]
2022WS1 deficiency in β-cells linked to insulin dysregulation in Type 2 DiabetesConnected rare syndrome to common metabolic disease [10]

Structural Overview of WS1 Protein: Primary to Quaternary Organization

Primary and Secondary Structure

WS1 is a hydrophobic 100 kDa glycoprotein comprising 890 amino acids. Its topology includes:

  • N-terminal domain (cytoplasmic): Residues 1–300, involved in protein-protein interactions.
  • Central transmembrane domain: Nine α-helical segments (residues 301–700) anchoring it to the ER membrane.
  • C-terminal domain (ER luminal): Residues 701–890, critical for Ca²⁺ homeostasis and ER stress regulation [1] [6].

The C-terminus contains a calmodulin-binding motif and interacts with the Na⁺/K⁺ ATPase β-subunit (ATP1B1), influencing ion transport. Mutations here (e.g., p.Lys253*) cause protein truncation and degradation, disrupting calcium signaling [4] [6].

Tertiary and Quaternary Structure

WS1 self-assembles into tetramers (400 kDa) via interactions between transmembrane helices. Tetramerization is essential for its function in stabilizing ER-resident proteins like HRD1 (E3 ubiquitin ligase) and ATF6α (transcription factor). Missense mutations in exon 8 (e.g., within transmembrane helices 8–9) disrupt oligomerization, leading to ER stress and apoptosis [1] [6].

Table 2: Structural Domains and Pathogenic Mutations of WS1

DomainResiduesKey FeaturesPathogenic MutationsFunctional Impact
N-terminal cytoplasmic1–300Protein binding motifsc.757A>T (p.Lys253*)Truncation; NMD degradation [4]
Transmembrane helices301–7009 α-helices; tetramerization interfaceExon 8 missense variants (e.g., R629C)Disrupted oligomerization [1]
C-terminal luminal701–890CaM binding; ATP1B1 interaction siteC-terminal deletionsLoss of Ca²⁺ regulation [6]

Evolutionary Conservation and Homologs Across Species

Sequence Conservation

WFS1 is highly conserved across vertebrates, with orthologs in mammals, birds, fish, and amphibians. The human WS1 protein shares:

  • 95% identity with chimpanzee (Pan troglodytes)
  • 85% with mouse (Mus musculus)
  • 78% with zebrafish (Danio rerio) [1] [6].

Critical domains exhibit varying conservation:

  • Transmembrane helices: >90% identity across mammals.
  • C-terminal region: 80% identity (key for ERSE promoter regulation).
  • N-terminus: Moderate conservation (60–70%), reflecting species-specific interactions [5] [6].

Taxonomic distance metrics reveal that WS1 residues under purifying selection correlate with disease severity. For example, residues mutated in WS1 (e.g., Ala684Thr) are invariant in primates but substituted in distant species (e.g., Drosophila), suggesting mutations tolerated in lower eukaryotes are pathogenic in mammals [3] [6].

Functional and Conformational Conservation

Despite sequence divergence, large-scale conformational changes in WS1 homologs are conserved. Difference Distance Maps (DDMs) of WS1 orthologs show high correlation (Pearson r > 0.85), indicating preserved dynamics related to ER stress responses. This conservation extends to:

  • Pacman-like hinge motions: In periplasmic binding homologs, facilitating substrate binding.
  • Tetrameric rearrangements: Triggered by Ca²⁺ flux [5].

Table 3: Evolutionary Conservation Metrics of WS1 Homologs

SpeciesSeq. ID (%)Key Structural Features ConservedDisease Relevance
Mus musculus85Full tetramerization; Ca²⁺ regulationMouse models show β-cell apoptosis [6]
Danio rerio78Transmembrane helices; C-terminal domainUsed for drug screening [6]
Saccharomyces cerevisiae35ER luminal domain; minimal oligomerizationFunctional studies of ERAD [7]

WS1 expression patterns are developmentally regulated. In mice:

  • Embryonic stages: Low Wfs1 expression.
  • Postnatal weeks: Upregulated in neurons/β-cells, coinciding with synaptogenesis.This suggests WS1’s role shifts from developmental to neuroprotective during maturation [6].

Concluding RemarksWS1 exemplifies how a multifunctional ER-resident protein governs cellular homeostasis through conserved structural and dynamic principles. Its evolutionary preservation underscores its non-redundant roles in membrane trafficking, calcium signaling, and stress response modulation. Future research should leverage cross-species conformational analyses and deep mutational scanning to map functional residues, accelerating therapeutic discovery for WS1-related disorders.

Properties

CAS Number

144591-29-7

Product Name

WS1 protein

Molecular Formula

C10H20O2

Synonyms

WS1 protein

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